Ethyl 6-(trifluoromethyl)picolinate
Overview
Description
Ethyl 6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H8F3NO2 . It is also known by other names such as Ethyl 6-(Trifluoromethyl)-2-pyridinecarboxylate, 6-(Trifluoromethyl)picolinic Acid Ethyl Ester, and 6-(Trifluoromethyl)-2-pyridinecarboxylic Acid Ethyl Ester .
Molecular Structure Analysis
The molecular weight of Ethyl 6-(trifluoromethyl)picolinate is 219.16 g/mol . The InChI code for the compound is 1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-7(13-6)9(10,11)12/h3-5H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 6-(trifluoromethyl)picolinate is a solid at 20 degrees Celsius . It has a melting point range of 52.0 to 56.0 °C . It is soluble in methanol .
Scientific Research Applications
Synthesis and Chemical Properties
- Cobalt-Catalyzed Intermolecular Cycloaddition : Ethyl 6-(trifluoromethyl)picolinate derivatives were synthesized using a cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition. This method demonstrated high regioselectivity and efficiency in constructing pyridine derivatives (Ishikawa et al., 2016).
Synthesis of Heterocyclic Compounds
- Synthetic Approach to Camptothecin Analogue : Research on the synthesis of a camptothecin analogue involved ethyl 6-chloropicolinate as an intermediate step, showcasing its utility in creating biologically relevant compounds (Kametani, 1970).
Metal Complexes Formation
- Divalent Metal Complexes : Ethyl picolinate has been studied for its ability to form complexes with divalent metal thiocyanates, chlorides, bromides, and perchlorates. These complexes exhibit interesting structural properties and potential applications in various fields (Paul et al., 1974).
Electrochemical Applications
- Electrochemical Reduction Studies : The electrochemical reduction of ethyl 2-picolinate, a related compound, was investigated, indicating the potential of ethyl 6-(trifluoromethyl)picolinate in electrochemical applications (Romulus & Savall, 1992).
Photophysical Properties
- Electrophosphorescence in Iridium Complexes : Studies involving iridium complexes with ligands related to ethyl 6-(trifluoromethyl)picolinate revealed promising properties for electrophosphorescence, suggesting potential applications in light-emitting devices (Zhang et al., 2010).
Chelating Agent Role
- Extraction and Chelation : Picolinic acid, closely related to ethyl 6-(trifluoromethyl)picolinate, acts as a chelating agent and has been used in extraction studies, emphasizing the possible applications of its derivatives in metal extraction and purification processes (Tuyun & Uslu, 2011).
Microbial Degradation
- Biodegradation Studies : Investigations into the microbial decomposition of alpha-picoline, a compound related to ethyl 6-(trifluoromethyl)picolinate, provide insights into the environmental fate and potential biodegradation pathways of these compounds (Op Shukla, 1974).
Future Directions
properties
IUPAC Name |
ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-7(13-6)9(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQOXSZLOJDQBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669738 | |
Record name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(trifluoromethyl)picolinate | |
CAS RN |
1010422-92-0 | |
Record name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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